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Compound of Interest

Compound Name:
2-Methylbenzothiazole-6-boronic

acid

CAS No.: 866332-18-5

Cat. No.: B1457073

Get Quote

In the landscape of modern medicinal chemistry, the strategic combination of molecular

scaffolds and versatile functional groups is paramount to the efficient discovery of novel

therapeutics. 2-Methylbenzothiazole-6-boronic acid (CAS No. 866332-18-5) represents a

prime example of such a synergistic pairing. This compound unites the benzothiazole core, a

well-established "privileged structure" found in a multitude of biologically active agents, with the

boronic acid moiety, a cornerstone of modern synthetic chemistry.[1][2]

The benzothiazole ring system is integral to numerous compounds with diverse

pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Its rigid, bicyclic structure provides a robust framework for interacting with biological targets.

The addition of a boronic acid group at the 6-position transforms this scaffold into a highly

versatile building block, primarily for use in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions.[1] This powerful carbon-carbon bond-forming reaction allows medicinal chemists to

systematically and efficiently link the benzothiazole unit to a wide array of other molecular

fragments, enabling the rapid generation of compound libraries for drug screening and the

optimization of lead candidates.[1]
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This guide provides a comprehensive technical overview of 2-Methylbenzothiazole-6-boronic
acid for researchers, scientists, and drug development professionals. It covers its commercial

availability, outlines a logical synthetic strategy, details its critical role in drug discovery, and

provides a validated experimental protocol for its application in Suzuki-Miyaura coupling.

Section 1: Commercial Availability and
Specifications
2-Methylbenzothiazole-6-boronic acid is readily available from several specialized chemical

suppliers. Researchers can source this reagent in quantities ranging from milligrams for initial

screening to multi-gram or kilogram scales for larger campaigns. The quality and purity of the

starting material are critical for reproducible and successful synthetic outcomes. Most reputable

suppliers provide material with a purity of 98% or higher, which is suitable for most research

and development applications.

Below is a summary of typical product specifications from various commercial vendors.

Parameter Specification Source(s)

CAS Number 866332-18-5 [3][4][5][6][7]

Molecular Formula C₈H₈BNO₂S [3][4][5]

Molecular Weight 193.03 g/mol [3][4][8]

Purity ≥98% [3][6]

Synonyms
(2-Methylbenzo[d]thiazol-6-

yl)boronic acid
[4][5][6]

Appearance
Typically a solid (e.g., off-white

powder)
[8]

Storage Conditions Inert atmosphere, 2-8°C [7]

Section 2: Synthesis and Chemical Logic
The synthesis of 2-Methylbenzothiazole-6-boronic acid is not commonly detailed in single-

step procedures in the literature. A logical and efficient approach involves a two-stage process:
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first, the construction of the 2-methylbenzothiazole core, followed by the regioselective

introduction of the boronic acid group.

Stage 1: Formation of the 2-Methylbenzothiazole Scaffold

The most direct method for creating the 2-methylbenzothiazole core is through the

condensation of a substituted 2-mercaptoaniline with an acetic acid equivalent. A common

laboratory and industrial method involves reacting 2-mercaptoaniline with acetic anhydride or

acetic acid under reflux conditions.[9] This reaction proceeds via an initial acylation of the

amine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic

benzothiazole ring.

Stage 2: Regioselective Borylation

With the 2-methylbenzothiazole scaffold in hand, the next critical step is the introduction of the

boronic acid at the C-6 position. Direct C-H borylation has become a powerful tool in modern

synthesis. Iridium-catalyzed C-H borylation reactions using bis(pinacolato)diboron (B₂pin₂) are

known to exhibit high regioselectivity on heterocyclic systems, often directed by steric factors

and electronic properties. For 2-methylbenzothiazole, borylation is expected to occur on the

benzene ring, and the C-6 position is a likely site due to electronic factors and being sterically

accessible. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
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Stage 1: Scaffold Formation

Stage 2: C-H Borylation & Hydrolysis

2-Mercaptoaniline 2-MethylbenzothiazoleReflux

Acetic Acid / Anhydride

2-Methylbenzothiazole-6-boronate Ester

C-H Activation

Bis(pinacolato)diboron (B₂pin₂)

Iridium Catalyst 2-Methylbenzothiazole-6-boronic acidHydrolysis

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 2-Methylbenzothiazole-6-boronic acid.

Section 3: Applications in Research and Drug
Development
The primary utility of 2-Methylbenzothiazole-6-boronic acid in drug discovery is its role as a

key reactant in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning

reaction provides a robust and highly flexible method for forming carbon-carbon bonds

between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Coupling Paradigm

In this context, 2-Methylbenzothiazole-6-boronic acid serves as the organoboron

component. It is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a

palladium catalyst and a base. This modular approach allows for the systematic "decoration" of

the benzothiazole core with a vast array of chemical functionalities. By varying the coupling
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partner, researchers can rapidly synthesize libraries of novel compounds to explore structure-

activity relationships (SAR) and optimize properties such as:

Potency and Selectivity: Modifying substituents to improve binding affinity for a specific

biological target.

Pharmacokinetics: Tuning properties like solubility, metabolic stability, and cell permeability.

Toxicity: Engineering out undesirable off-target effects.

Boronic acids are valued for their stability, low toxicity, and the fact that the boron-containing

byproducts are generally water-soluble and easily removed during workup.

Core Building Block

Coupling Partners (Aryl/Heteroaryl Halides)

Suzuki-Miyaura Reaction

Novel Drug Candidates

2-Methylbenzothiazole-
6-boronic acid

Pd Catalyst
+

Base

Fragment A Fragment B Fragment C
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Caption: Modular drug discovery via Suzuki-Miyaura cross-coupling.
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Section 4: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-

coupling of 2-Methylbenzothiazole-6-boronic acid with a generic aryl bromide.

Objective: To synthesize a 6-aryl-2-methylbenzothiazole derivative.

Causality: The palladium(0) catalyst is the engine of the reaction, undergoing oxidative addition

with the aryl halide. The base is essential for the transmetalation step, activating the boronic

acid to transfer its organic group to the palladium center. The solvent system must solubilize

the reactants and facilitate the reaction, while the inert atmosphere protects the sensitive

catalyst from oxidation.

Materials:

2-Methylbenzothiazole-6-boronic acid (1.0 eq)

Aryl Bromide (1.2 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

1,4-Dioxane (solvent)

Water (co-solvent)

Argon or Nitrogen gas supply

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
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1. Assemble Reactants
- Boronic Acid
- Aryl Halide

- Base (K₂CO₃)
- Pd Catalyst

2. Add Solvents
- 1,4-Dioxane

- Water

3. Degas Mixture
(e.g., 3x Vacuum/Argon cycles)

4. Heat Reaction
(e.g., 95°C under Argon)

5. Monitor Progress
(TLC or LC-MS)

Continue Heating

6. Reaction Quench & Work-up
- Cool to RT

- Add Water & Ethyl Acetate
- Separate Layers

Reaction Complete

7. Purification
(e.g., Column Chromatography)

8. Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
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Step-by-Step Methodology:

Reaction Setup:

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Methylbenzothiazole-6-
boronic acid, the chosen aryl bromide, potassium carbonate, and Pd(PPh₃)₄.

Seal the flask with a septum.

Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an

inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

Solvent Addition and Degassing:

Through the septum, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

The solvent mixture should be degassed beforehand by bubbling argon through it for 15-

20 minutes.

The resulting mixture is often a suspension.

Reaction Execution:

Lower the flask into a preheated oil bath set to 95°C.

Stir the reaction vigorously. The reaction is typically run for 4-24 hours.

Monitoring and Work-up:

Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking

small aliquots. The disappearance of the limiting starting material indicates completion.

Once complete, remove the flask from the oil bath and allow it to cool to room

temperature.

Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract with an organic solvent such as

ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization:

The crude product is typically purified by flash column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The pure fractions are combined and concentrated to yield the final product.

Confirm the structure and purity of the final compound using analytical techniques such as

¹H NMR, ¹³C NMR, and mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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